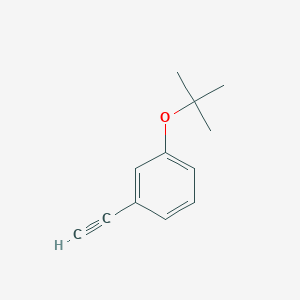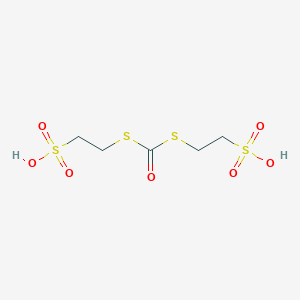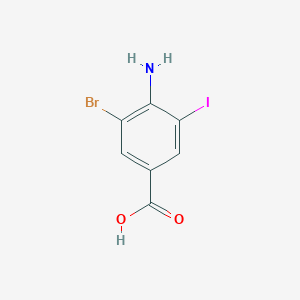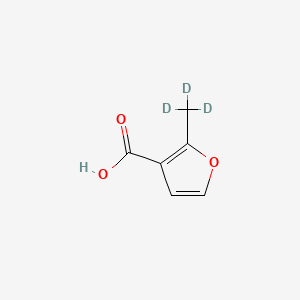
Ambroxol O-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent commonly used in the treatment of respiratory diseases. Ambroxol itself is known for its ability to thin mucus, making it easier to cough up, and is widely used in conditions like chronic bronchitis and asthma. The glucuronidation of ambroxol, resulting in this compound, is a significant metabolic pathway that enhances the compound’s solubility and excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide typically involves the glucuronidation of ambroxol. This process can be carried out enzymatically using recombinant human enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and the continuous supply of substrates and cofactors. The product is then purified using techniques like chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions: Ambroxol O-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, ambroxol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using UDP-glucuronic acid as a cofactor.
Major Products:
Hydrolysis: Ambroxol and glucuronic acid.
Conjugation: this compound.
科学研究应用
Ambroxol O-glucuronide has several applications in scientific research:
作用机制
Ambroxol O-glucuronide exerts its effects primarily through its role as a metabolite of ambroxol. The glucuronidation process enhances the solubility of ambroxol, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of ambroxol, reducing its potential toxicity . The molecular targets involved include UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
相似化合物的比较
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
Propofol O-glucuronide: A metabolite of the anesthetic propofol, involved in its detoxification and excretion.
Uniqueness: Ambroxol O-glucuronide is unique due to its specific role in the metabolism of ambroxol, a widely used mucolytic agent. Unlike other glucuronides, it is primarily involved in respiratory therapy, highlighting its importance in treating respiratory diseases .
属性
分子式 |
C19H26Br2N2O7 |
|---|---|
分子量 |
554.2 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |
InChI 键 |
SWWWCJOOFQHHAM-IOKCRUOTSA-N |
手性 SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Chloro-5-ethylbenzo[d]oxazole](/img/structure/B13449015.png)
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)

![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)


![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
